- Benzyl-substituted tetracyclic heterocyclic compounds as PDE5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 93206-09-8 (BnO-PEG1-CH2COOH)
BnO-PEG1-CH2COOH structure
Product Name:BnO-PEG1-CH2COOH
CAS-Nr.:93206-09-8
MF:C11H14O4
MW:210.226463794708
CID:752811
Update Time:2024-10-26
BnO-PEG1-CH2COOH Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Acetic acid, [2-(phenylmethoxy)ethoxy]-
- 2-(2-(benzyloxy)ethoxy)acetic acid
- 2-(2-phenylmethoxyethoxy)acetic acid
- 2-[2-(Phenylmethoxy)ethoxy]acetic acid (ACI)
- Acetic acid, [2-(phenylmethoxy)ethoxy]- (9CI)
- 2-(Benzyloxy)ethoxyacetic acid
- 2-[2-(Benzyloxy)ethoxy]acetic acid
- BnO-PEG1-CH2COOH
-
- Inchi: 1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
- InChI-Schlüssel: WEBYLMXBPGYVLS-UHFFFAOYSA-N
- Lächelt: O=C(COCCOCC1C=CC=CC=1)O
BnO-PEG1-CH2COOH Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | B131125-5mg |
2-[2-(Benzyloxy)ethoxy]acetic Acid |
93206-09-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B131125-10mg |
2-[2-(Benzyloxy)ethoxy]acetic Acid |
93206-09-8 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B131125-50mg |
2-[2-(Benzyloxy)ethoxy]acetic Acid |
93206-09-8 | 50mg |
$ 275.00 | 2022-06-07 | ||
| Apollo Scientific | OR52176-250mg |
[2-(Benzyloxy)ethoxy]acetic acid |
93206-09-8 | 250mg |
£73.00 | 2025-02-20 | ||
| Apollo Scientific | OR52176-1g |
[2-(Benzyloxy)ethoxy]acetic acid |
93206-09-8 | 1g |
£151.00 | 2025-02-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-250mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 250mg |
5557.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-1g |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 1g |
12682.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-500mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 500mg |
8265.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-250mg |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 250mg |
5557CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22162-1g |
Benzyl-PEG2-CH2CO2H |
93206-09-8 | 95% | 1g |
12682CNY | 2021-05-07 |
BnO-PEG1-CH2COOH Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Benzyl-substituted tetracyclic heterocyclic compounds as phosphodiesterase type 5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; rt → -65 °C; < -60 °C; 10 min, < -60 °C
1.2 Solvents: Dichloromethane ; < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ; -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide , Silver oxide (Ag2O) Solvents: Water ; 40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Solvents: Dichloromethane ; < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ; -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide , Silver oxide (Ag2O) Solvents: Water ; 40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Referenz
- Targeting chimeric compound, pharmaceutical composition, preparation method and use, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them, Japan, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Preparation of furopyridine derivatives as FXa inhibitors, Japan, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis, Japan, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Novel compounds derived from menthol and use as refreshing agent, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
Referenz
- Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions and their preparation, European Patent Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 1 h, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps, Bioconjugate Chemistry, 2010, 21(8), 1545-1553
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 40 min
1.2 cooled; 1 d, rt
1.2 cooled; 1 d, rt
Referenz
- Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them, United States, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled; 40 min, cooled
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referenz
- Preparation of 1,2,3,4-tetrahydro-1,5-naphthyridin-4-amines as cholesteryl ester transfer protein inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
Referenz
- The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. [Erratum to document cited in CA151:484682], Organic & Biomolecular Chemistry, 2009, 7(24), 5275-5276
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of carboxamide derivatives as FXa inhibitors, Japan, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Preparation of amide type carboxamide derivatives as anticoagulants, World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X, World Intellectual Property Organization, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
Referenz
- Preparation of 4-aminoimidazo[5,4-g]quinazolines as inhibitors of tyrosine kinase-mediated signal transduction., World Intellectual Property Organization, , ,
BnO-PEG1-CH2COOH Raw materials
- Diethylene Glycol Monobenzyl Ether
- Benzyl-PEG2-CH2CO2tBu
- methyl 2-(2-(benzyloxy)ethoxy)acetate
- 2-(Benzyloxy)ethanol
BnO-PEG1-CH2COOH Preparation Products
BnO-PEG1-CH2COOH Verwandte Literatur
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
93206-09-8 (BnO-PEG1-CH2COOH) Verwandte Produkte
- 62005-06-5(Acetic acid, [2-(phenylmethoxy)ethoxy]-, phenylmethyl ester)
- 62004-91-5(Acetic acid, [2-oxo-2-(phenylmethoxy)ethoxy]-, ethyl ester)
- 51934-40-8(2-(4-methylphenyl)methoxyacetic acid)
- 30379-54-5(Benzyl Benzyloxyacetate)
- 86259-56-5(2,5,8,11,14-Pentaoxahexadecan-16-oic acid, 1-phenyl-)
- 30379-55-6(Benzyloxyacetic Acid)
- 62005-08-7(Acetic acid, methoxy-, 2-(phenylmethoxy)ethyl ester)
- 62005-04-3(Acetic acid, [2-(phenylmethoxy)ethoxy]-, ethyl ester)
- 32122-09-1(ethyl 2-benzyloxyacetate)
- 62004-94-8(Acetic acid, (2-methoxyethoxy)-, phenylmethyl ester)
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